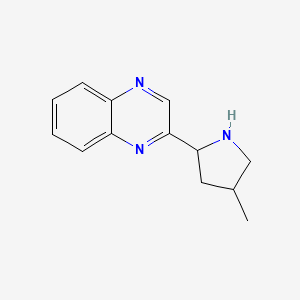

2-(4-Methylpyrrolidin-2-yl)quinoxaline

Description

2-(4-Methylpyrrolidin-2-yl)quinoxaline is a quinoxaline derivative featuring a pyrrolidine substituent at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties. The substitution pattern on the quinoxaline scaffold significantly influences its biological activity and pharmacokinetic profile.

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-(4-methylpyrrolidin-2-yl)quinoxaline |

InChI |

InChI=1S/C13H15N3/c1-9-6-12(14-7-9)13-8-15-10-4-2-3-5-11(10)16-13/h2-5,8-9,12,14H,6-7H2,1H3 |

InChI Key |

KVVVXHIYDLNGAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Chloroquinoxaline Intermediates

Chloroquinoxalines serve as pivotal intermediates. For example, quinoxaline-2,3(1H,4H)-dione derivatives are chlorinated using POCl₃ to yield 2,3-dichloroquinoxaline. Subsequent nucleophilic substitution with 4-methylpyrrolidine introduces the target substituent.

Microwave-Assisted Condensation

Microwave irradiation enhances reaction efficiency. A study demonstrated that reacting 2-(3-bromothiophen-2-yl)quinoxaline with 1,2-dimethylethylenediamine under microwave conditions (15 min, 150°C) achieved 75% yield for related pyrrolo[2,3-b]quinoxalines. Adapting this protocol with 4-methylpyrrolidine could streamline synthesis.

Buchwald–Hartwig Cross-Coupling for C–N Bond Formation

Palladium-catalyzed cross-coupling enables direct installation of the pyrrolidine group onto preformed quinoxaline scaffolds.

Optimized Catalytic System

A study on 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines employed Pd(OAc)₂/dppf (1,1′-bis(diphenylphosphino)ferrocene) in toluene under microwave activation.

Substrate Scope and Limitations

Electron-deficient quinoxalines (e.g., 2-bromoquinoxaline) exhibit higher reactivity. Steric hindrance from 4-methylpyrrolidine may necessitate extended reaction times or elevated temperatures.

Reductive Amination Strategies

Reductive amination between quinoxaline-2-carbaldehydes and 4-methylpyrrolidine offers a modular route.

Aldehyde Synthesis via Oxidation

Quinoxaline-2-carbaldehydes are prepared by oxidizing 2-methylquinoxaline with SeO₂ or V₂O₅.

Reductive Coupling

The aldehyde intermediate reacts with 4-methylpyrrolidine in the presence of NaBH₃CN or H₂/Pd-C:

Nucleophilic Aromatic Substitution (SₙAr)

Electrophilic quinoxalines undergo SₙAr with amine nucleophiles under acidic conditions.

Chloroquinoxaline Activation

2-Chloro-3-phenylquinoxaline derivatives react with 4-methylpyrrolidine in ethanol/HCl:

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Condensation | POCl₃, 4-methylpyrrolidine | Reflux, 8 h | 68–72 | Multi-step, harsh conditions |

| Buchwald–Hartwig | Pd(OAc)₂, dppf | Microwave, 15 min | 70–80 | Catalyst cost, sensitivity |

| Reductive Amination | V₂O₅, NaBH₃CN | Reflux, 24 h | 50–60 | Moderate yields |

| SₙAr | HCl, ethanol | 80°C, 12 h | 60–65 | Acid sensitivity |

Mechanistic Insights and Optimization

Role of Lewis Acids in Condensation

POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl group to facilitate nucleophilic attack by 1,2-diamines. Substituents at the 4-position of pyrrolidine influence steric accessibility, with methyl groups requiring longer reaction times.

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

The pyrrolidine nitrogen participates in alkylation reactions :

-

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility for pharmacological applications.

-

Example: Treatment with benzyl bromide yields a salt with improved binding to kinase targets like EphA3 (cellular EC₅₀ = 5.4 nM) .

Substitution Reactions and Structural Modifications

Electrophilic aromatic substitution and nucleophilic displacement enable functionalization:

-

Chlorination : Introducing Cl at position 3 of the quinoxaline core maintains 5-HT₃A receptor affinity (pKᵢ = 8.21) .

-

Amination : Replacing the pyrrolidine group with N-methylhomopiperazine reduces affinity by 20% .

Table 2: Impact of Substituents on Biological Activity

| Modification | Target Receptor | Affinity Shift |

|---|---|---|

| R₁ = N-Me-piperazine | 5-HT₃A | pKᵢ = 8.21 |

| R₁ = N-Me-pyrrolidin-3-amine | 5-HT₃A | pKᵢ = 7.89 |

| R₂ = Cl | EphA3 | EC₅₀ = 5.4 nM |

Redox Reactions and Dehydrogenative Coupling

The compound undergoes oxidation and reduction to modulate electronic properties:

-

Oxidation with V₂O₅ : Converts 1,2-dihydroquinoxaline derivatives to aromatic quinoxalines (65% yield) .

-

Reduction with LiAlH₄ : Produces 1,2,3,4-tetrahydroquinoxalines, which are intermediates for further functionalization .

Mechanistic Pathway :

Biological Activity

2-(4-Methylpyrrolidin-2-yl)quinoxaline is a synthetic compound derived from the quinoxaline family, which is notable for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃. Its structure features a quinoxaline core substituted with a 4-methylpyrrolidine moiety, which contributes to its unique biological profile. The compound's heterocyclic framework combines both benzene and pyrazine rings, which are characteristic of quinoxaline derivatives.

Biological Activities

1. Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. These compounds are effective against various bacterial strains due to their ability to inhibit bacterial growth and replication mechanisms.

2. Modulation of Glutamatergic Signaling

Research indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This modulation plays a crucial role in regulating glutamate levels in the central nervous system (CNS), influencing physiological functions such as learning, memory, and motor control .

3. Neuroprotective Effects

The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. By modulating glutamatergic signaling, it may alleviate symptoms associated with conditions like Parkinson's disease by normalizing basal ganglia activity .

The mechanisms through which this compound exerts its biological effects include:

- Allosteric Modulation : Enhances the activity of mGluR4, which can lead to reduced GABA release and altered neurotransmitter balance in the CNS.

- Antimicrobial Mechanisms : Likely involves interference with bacterial metabolic pathways and inhibition of essential enzymes.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potential of quinoxaline derivatives:

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Metabotropic Glutamate Receptors

One of the primary applications of 2-(4-Methylpyrrolidin-2-yl)quinoxaline is its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). Research indicates that this compound can enhance glutamatergic signaling by modulating mGluR4, which plays a crucial role in various neurological functions such as learning, memory, and sensory perception. Dysregulation of glutamatergic neurotransmission is implicated in several neurological disorders, making this modulation a potential therapeutic target for conditions like Parkinson's disease and schizophrenia .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoxaline derivatives, including this compound, have demonstrated antiproliferative effects against various cancer cell lines. These effects are attributed to mechanisms such as inhibition of topoisomerase II and disruption of tubulin polymerization . The structure-activity relationship studies suggest that modifications to the quinoxaline core can enhance its efficacy against specific cancer types, including colorectal cancer .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's stability under physiological conditions.

Case Studies

3.1 Neurological Research

A notable study explored the effects of mGluR4 modulation in animal models of Parkinson's disease. The administration of this compound resulted in improved motor function and reduced symptoms associated with rigidity and akinesia. These findings support the compound's potential as a treatment for neurodegenerative diseases characterized by glutamate dysregulation .

3.2 Antitumor Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. For instance, research indicated that this compound effectively inhibited cell proliferation in colorectal cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Positive Allosteric Modulator | Enhances mGluR4 activity, influencing glutamatergic signaling pathways |

| Anticancer Activity | Exhibits antiproliferative effects on various cancer cell lines |

| Neuroprotective Effects | Potential for treating neurodegenerative diseases by modulating neurotransmitter levels |

Comparison with Similar Compounds

Anticancer Activity

- Coumarin hybrids: 2-(8-Methoxy-coumarin-3-yl)-quinoxaline (3b) demonstrated potent antiproliferative activity against MCF-7 cells (IC50 = 1.85 µM), attributed to the planar coumarin moiety enhancing DNA intercalation or topoisomerase inhibition. Conversion to 1,4-dihydroquinoxaline (4b) reduced activity (IC50 = 4.08 µM), emphasizing the importance of the aromatic quinoxaline ring .

- Phenyl-substituted analogs : Bromination at the coumarin moiety (compound 5, IC50 = 55.0 µM) drastically reduced efficacy, highlighting the sensitivity of substituent electronic effects .

Antimicrobial and Antiparasitic Activity

- Thiazolinoquinoxaline derivatives: Compound 33 (2-{5-[2-(methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline) showed antiamoebic activity against E. histolytica (IC50 = 0.17 µM), suggesting that bulky hydrophobic groups enhance parasitic membrane disruption .

- Ether-linked quinoxalines: Derivatives with benzaldehyde or benzamine substituents exhibited moderate antimicrobial activity, with MIC values ranging from 25–100 µg/mL against S. aureus and E. coli .

Receptor Antagonism

- Benzimidazole-quinoxaline hybrids: 2-(4-Ethylthiobenzimidazol-2-yl)quinoxaline (3e) displayed nanomolar affinity for A1 adenosine receptors (Ki = 0.5 nM), outperforming earlier analogs. Selectivity was achieved through steric and electronic tuning of the benzimidazole group .

Structure-Activity Relationships (SAR)

- Substituent bulk and position: Larger groups at the C3 position of P2 quinoxalines (e.g., isopropyl in 18e) reduced potency against drug-resistant HCV protease variants due to steric clashes with His57 .

- Hydrogen-bonding capacity: The hydroxyl group in 2-phenyl-substituted quinoxalines (e.g., compound 8, IC50 = 17.3 mM vs. 3a, IC50 = 1.85 µM) critically influences cytotoxicity, likely through interactions with kinase active sites .

- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance biochemical potency in protease inhibitors but may reduce cell permeability .

Pharmacokinetic and Selectivity Considerations

- Selectivity indices : Compound 3b exhibited a selectivity ratio of 18.2 (IC50 MCF-10A/MCF-7 = 33.7/1.85 µM), comparable to staurosporine (26.7/6.77 µM), suggesting tolerable toxicity profiles .

- Metabolic stability: Pyrrolidine substituents, as in this compound, may improve metabolic stability compared to alkyl or aryl groups due to reduced cytochrome P450 susceptibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-methylpyrrolidin-2-yl)quinoxaline derivatives?

- Answer : The synthesis typically involves condensation reactions between o-phenylenediamine and substituted ketones. For example, brominated intermediates (e.g., aryl bromomethyl ketones) can be reacted with o-phenylenediamine in ethanol under reflux, yielding dihydroquinoxaline precursors. Subsequent acetylation or halogenation steps refine the final product (e.g., 73% yield for 2-(2-acetoxy-5-bromo)phenyl quinoxaline via acetic anhydride treatment) . Alternative routes include coupling with ethyl chloroacetate or phenyl diazonium chloride to introduce ester or azo functional groups . Key characterization techniques include 1H-NMR to resolve isomeric structures and confirm regioselectivity .

Q. How can researchers optimize regioselectivity during quinoxaline functionalization?

- Answer : Regioselectivity is influenced by reaction conditions and catalysts. For instance, ammonium bifluoride can catalyze regioselective glyoxal condensations with aromatic amines, achieving >90% yields for 2-arylquinoxalines . Temperature control (e.g., 60°C for bromination) and solvent choice (e.g., glacial acetic acid for halogenation) also minimize side products . Computational tools like molecular docking may predict reactive sites to guide synthetic planning .

Q. What analytical techniques are critical for characterizing quinoxaline derivatives?

- Answer :

- 1H-NMR : Identifies isomerism (e.g., distinct peaks for dihydroquinoxaline vs. acetylated products) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structures, as demonstrated for 3-(4-fluorophenyl)-6-methoxy-2-(4-pyridyl)quinoxaline .

- HPLC : Assesses purity, especially for biologically active compounds (>97% purity thresholds) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine vs. coumarin substituents) influence the biological activity of quinoxaline derivatives?

- Answer : Substituents dictate target engagement. For example:

- Pyrrolidine groups : Enhance solubility and membrane permeability, critical for CNS-targeting agents .

- Coumarin moieties : Improve antiproliferative activity (e.g., IC50 = 8.2 µM against MCF-7 cells via topoisomerase II inhibition) .

- Arylhydrazinyl groups : Increase DNA intercalation, as seen in (E)-2-(2-arylhydrazinyl)quinoxalines with sub-micromolar cytotoxicity .

Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., cell cycle arrest analysis) with molecular dynamics simulations to validate binding modes .

Q. What computational strategies are used to elucidate the mechanism of quinoxaline-based inhibitors?

- Answer :

- Molecular Docking : Predicts binding affinities to targets like TGF-βRI (e.g., SB525334, IC50 = 14.3 nM) .

- Molecular Dynamics (MD) Simulations : Models protein-ligand stability over time, identifying key interactions (e.g., hydrogen bonds with ALK5 kinase) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with redox activity or fluorescence .

Q. How can researchers resolve contradictions in biological data for quinoxaline derivatives?

- Answer : Discrepancies often arise from assay conditions or isomerism. For example:

- Isomer-Specific Activity : 2-substituted quinoxalines may exhibit divergent potency based on diastereomer ratios, necessitating chiral HPLC separation .

- Cell Line Variability : Test compounds across multiple lines (e.g., MCF-7 vs. HEK293) to distinguish tissue-specific effects .

- Dose-Response Validation : Use orthogonal assays (e.g., Western blot for protein expression vs. qPCR for mRNA) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.